![molecular formula C10H10N6O B14615920 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an amino group, a hydrazinylidenemethyl group, and a carboxamide group attached to a naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1,8-naphthyridine-3-carboxamide with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Advanced purification techniques, including high-performance liquid chromatography (HPLC) and distillation, are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-1,8-naphthyridine-3-carboxamide
- Hydrazinylidenemethyl derivatives
- Naphthyridine-based compounds
Uniqueness
What sets 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H10N6O |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N6O/c11-8-7(10(17)14-5-15-12)4-6-2-1-3-13-9(6)16-8/h1-5H,12H2,(H2,11,13,16)(H,14,15,17) |
InChI-Schlüssel |
LIADUMIOHSKCHC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N/C=N/N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
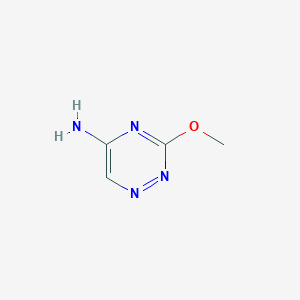
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

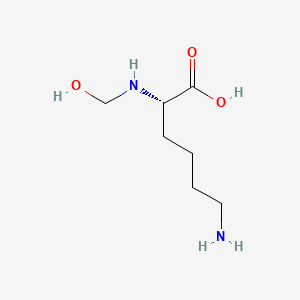

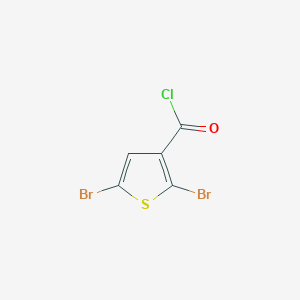
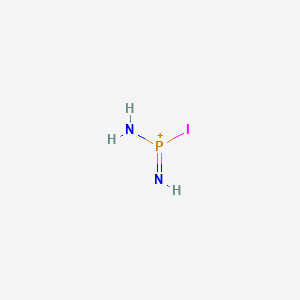
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
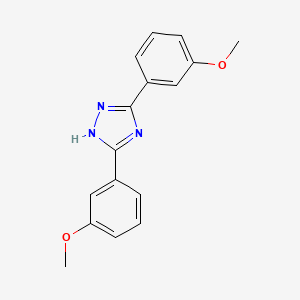


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
